

Application Notes and Protocols for the Functionalization of 5-(Trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: **5-(Trifluoromethyl)pyrimidine**

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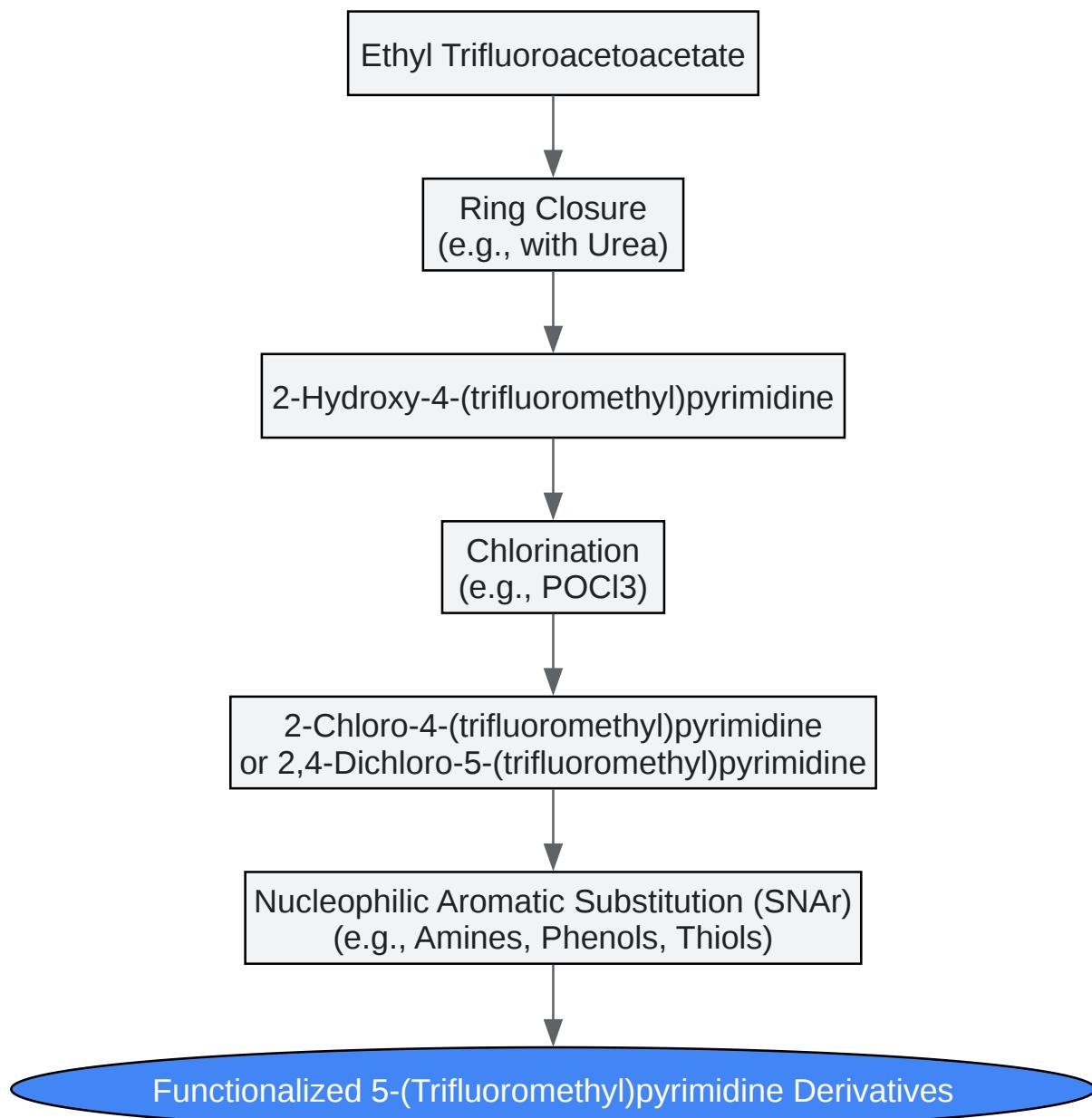
This document provides detailed application notes and experimental protocols for the chemical modification of **5-(trifluoromethyl)pyrimidine**. The strategic incorporation of a trifluoromethyl (-CF₃) group into the pyrimidine scaffold is of significant interest in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.^{[1][2]} These protocols cover key synthetic strategies including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and multi-step synthetic sequences.

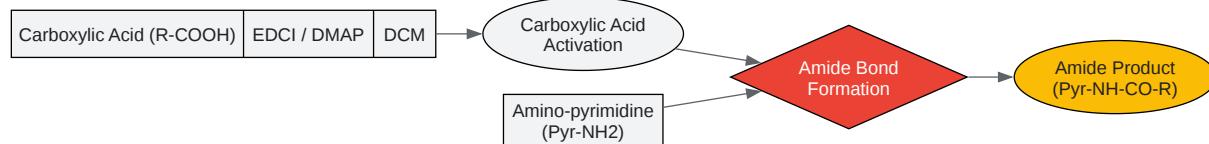
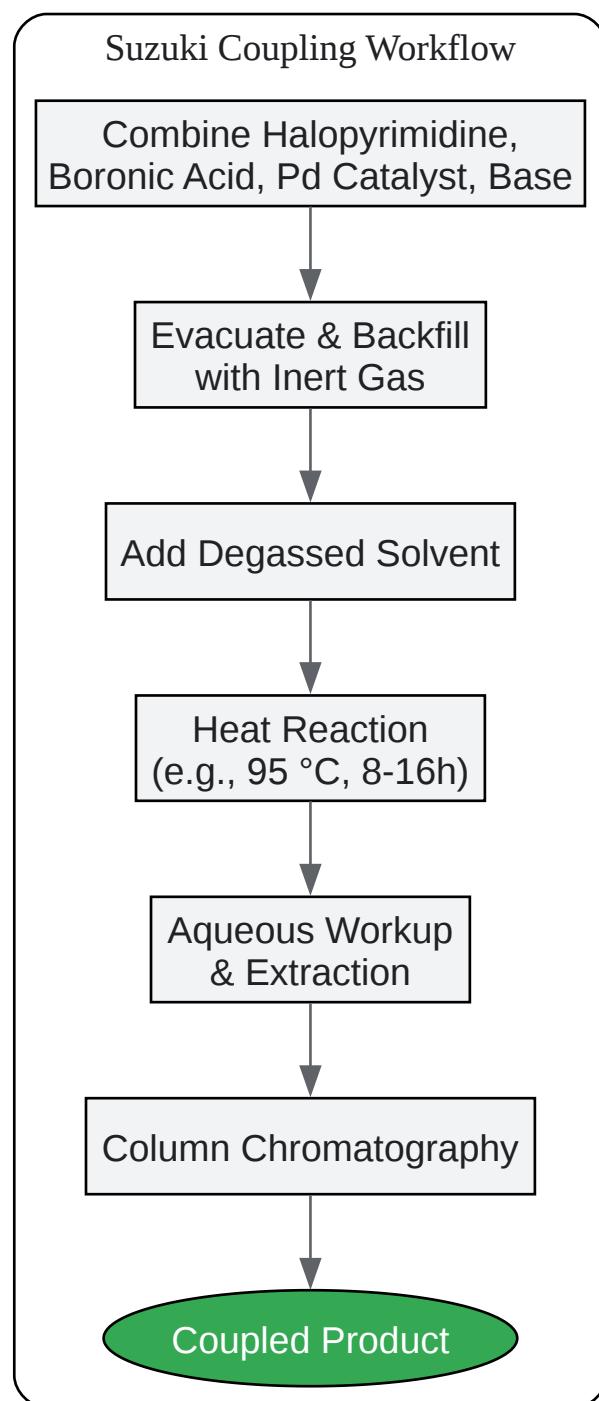
Nucleophilic Aromatic Substitution (SNAr)

The **5-(trifluoromethyl)pyrimidine** system is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the -CF₃ group. This allows for the displacement of leaving groups, typically halides (e.g., Cl), at positions C2, C4, and C6 by a variety of nucleophiles.^{[3][4][5]} The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.^{[3][4]}

General Workflow for SNAr Reactions

A common strategy involves the synthesis of a chlorinated pyrimidine precursor, which is then subjected to substitution by various nucleophiles.^[2]





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